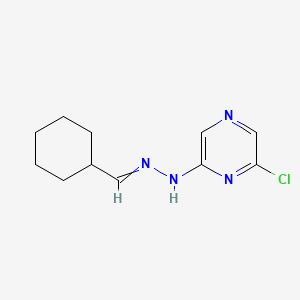
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom and a cyclohexylmethylideneamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine typically involves the condensation of 6-chloropyrazin-2-amine with cyclohexylmethylideneamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a suitable catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial-scale production would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: The cyclohexylmethylideneamino group can participate in further condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine has been explored for its potential use in various scientific research applications:
Medicinal Chemistry: Due to its structural similarity to pyrimidines, it has been investigated for its potential anti-inflammatory properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine exerts its effects is primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of key inflammatory mediators such as TNF-α, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its structural similarity to known anti-inflammatory agents suggests a similar mode of action .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethyl-5-nitropyrimidin-4-amine: Another chlorinated heterocyclic compound with potential pharmacological applications.
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A pyrazolo[3,4-d]pyrimidine derivative with various biological activities.
Uniqueness
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylmethylideneamino group provides steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
6-chloro-N-(cyclohexylmethylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C11H15ClN4/c12-10-7-13-8-11(15-10)16-14-6-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
InChI Key |
HJIMKTGTAZWIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=NNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















